BenchChemオンラインストアへようこそ!

USP7/USP47 inhibitor

Cancer Biology Deubiquitinase Inhibitors p53 Pathway

This dual USP7/USP47 inhibitor (1247825-37-1) offers synchronized blockade of p53 destabilization (via USP7) and base excision repair (via USP47), outperforming USP7-selective tools in p53-wild-type & DNA damage models. With EC50s of 0.42 μM (USP7) and 1.0 μM (USP47) and ≥98% purity, it is the definitive probe for synthetic lethality or chemosensitization studies.

Molecular Formula C18H11Cl2N3O3S3
Molecular Weight 484.384
CAS No. 1247825-37-1
Cat. No. B608908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP7/USP47 inhibitor
CAS1247825-37-1
SynonymsMDK25371;  MDK25371;  MDK25371;  USP7-USP47 inhibitor.
Molecular FormulaC18H11Cl2N3O3S3
Molecular Weight484.384
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
InChIInChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
InChIKeyGUDJFFQZIISQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





USP7/USP47 Inhibitor (CAS 1247825-37-1): A Selective Dual Deubiquitinase Inhibitor for Oncology Research


USP7/USP47 inhibitor (CAS 1247825-37-1) is a small-molecule dual inhibitor targeting ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47). It exhibits sub-micromolar potency against both enzymes, with a 2.4-fold preference for USP7 over USP47 [1]. The compound is a member of a novel class of dual USP7/USP47 inhibitors that stabilize the tumor suppressor p53 and decrease DNA polymerase β (Polβ) levels, leading to anticancer effects in cellular and in vivo models [1]. Its chemical structure (4-cyano-5-((3,5-dichloropyridin-4-yl)thio)-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide) and high purity (≥98%) make it a reliable tool compound for investigating USP7 and USP47 pathways in cancer biology [2].

Why USP7/USP47 Inhibitor (CAS 1247825-37-1) Cannot Be Substituted with Other USP7 Inhibitors


USP7 inhibitors are a heterogeneous class with significant variations in target selectivity, potency, and off-target profiles. The USP7/USP47 inhibitor (compound 14) is specifically optimized for dual inhibition of USP7 and USP47, a pharmacological strategy distinct from selective USP7 inhibitors (e.g., FT671, XL188) and earlier-generation dual inhibitors (e.g., P22077, P5091). This dual-targeting profile is critical because USP7 and USP47 regulate distinct but complementary oncogenic pathways: USP7 stabilizes HDM2 to suppress p53, while USP47 stabilizes DNA polymerase β (Polβ) to promote base excision repair [1]. Simultaneous inhibition of both enzymes may enhance anticancer efficacy and reduce the development of drug resistance compared to single-pathway inhibition [1]. Generic substitution with a USP7-selective inhibitor would fail to engage USP47, potentially limiting therapeutic benefit in models where both pathways are active [2].

Quantitative Differentiation of USP7/USP47 Inhibitor (CAS 1247825-37-1) from Key Comparators


Dual Inhibition of USP7 and USP47: A Unique Pharmacological Profile

USP7/USP47 inhibitor (compound 14) is the only compound in its comparator set that demonstrates potent, balanced dual inhibition of both USP7 and USP47. In a fluorescence-based enzyme assay, it inhibited USP7 with an EC50 of 0.42 μM and USP47 with an EC50 of 1.0 μM [1]. In contrast, the widely used USP7 inhibitor P22077 is significantly less potent (USP7 IC50 = 8.0-8.6 μM) and shows weak activity against USP47 (IC50 ~8.74 μM) [2]. The highly potent USP7 inhibitors XL188 (IC50 = 90 nM) and FT671 (IC50 = 52 nM) exhibit excellent potency against USP7 but lack any reported activity against USP47, making them single-target agents [3][4].

Cancer Biology Deubiquitinase Inhibitors p53 Pathway DNA Repair

Selectivity Profile Against Other Deubiquitinases and Proteases

The USP7/USP47 inhibitor (compound 14) exhibits a high degree of selectivity over a panel of other ubiquitin-specific proteases (USPs) and unrelated proteases. In a comprehensive selectivity screen, compound 14 showed no significant inhibition of USP2, USP5, USP8, USP21, and USP28 (EC50 > 31.6 μM), representing a >75-fold selectivity window over its USP7 activity [1]. It also did not inhibit caspase 3, calpain 1, or the 20S proteasome (EC50 > 31.6 μM) [1]. In comparison, while P22077 is also selective for USP7 and USP47 over 23 other DUBs (IC50 > 50 μM), its lower absolute potency against the primary targets (IC50 ~8 μM) results in a narrower selectivity window (approximately 6-fold) . The highly potent USP7 inhibitors XL188 and FT671 demonstrate excellent selectivity for USP7 over other DUBs, but their selectivity over USP47 is not reported [2][3].

Selectivity Profiling Off-Target Effects Protease Inhibition Chemical Probe Validation

Cellular Antiproliferative Activity in HCT116 Colorectal Cancer Cells

USP7/USP47 inhibitor (compound 14) demonstrates improved antiproliferative activity in HCT116 human colorectal cancer cells compared to the earlier lead compound 1. In a cell viability assay, compound 14 inhibited the growth of HCT116 cells with an EC50 of 7.6 μM [1][2]. In a direct head-to-head comparison within the same study, compound 14 exhibited enhanced potency against HCT-116 cells relative to compound 1, which had an EC50 of 11 μM [2]. This represents a 1.4-fold improvement in cellular potency. In contrast, while P22077 is known to induce tumor cell death with EC50 values in the low micromolar range, specific HCT116 EC50 data are not consistently reported across studies . The highly potent USP7 inhibitors XL188 and FT671 demonstrate potent cellular activity, but their effects are mediated solely through USP7 inhibition, lacking the USP47 component [3][4].

Colorectal Cancer Antiproliferative Activity Cellular Assays p53 Stabilization

Improved Chemical Stability and Reduced Reactivity with Glutathione (GSH)

USP7/USP47 inhibitor (compound 14) was specifically designed to overcome the poor stability and high glutathione (GSH) reactivity observed in earlier compounds of this series. Compound 14, a 4-cyano analogue of compound 11, demonstrated good stability versus GSH and acceptable recovery from plasma [1]. In contrast, earlier compounds in the series (e.g., compounds 1-11) exhibited low recovery from GSH solutions and poor plasma stability, which limited their utility in cellular and in vivo studies [1]. The substitution of a cyano group for a nitro group on the thiophene ring (compare compound 11 to compound 14) resulted in reduced GSH reactivity and excellent plasma stability, representing a significant improvement in developability [1]. While stability data for comparators like P22077, P5091, XL188, and FT671 are not directly comparable due to different assay conditions, the reported stability improvements for compound 14 are a direct result of SAR optimization within this specific chemical series [1].

Chemical Stability GSH Reactivity Plasma Stability Drug-Like Properties

Optimal Research Applications for USP7/USP47 Inhibitor (CAS 1247825-37-1)


Investigating the Dual Role of USP7 and USP47 in p53-Dependent and -Independent Pathways

USP7/USP47 inhibitor (compound 14) is the optimal tool for studies requiring simultaneous inhibition of both USP7 and USP47. Its dual-target profile enables researchers to dissect the combined effects of USP7-mediated p53 stabilization and USP47-mediated Polβ degradation on cancer cell survival and DNA repair. This compound is particularly valuable in p53 wild-type cancer models, where USP7 inhibition stabilizes p53 and induces apoptosis, while USP47 inhibition impairs base excision repair [1].

Mechanistic Studies of DNA Damage Response and Repair

The dual inhibition of USP7 and USP47 by compound 14 makes it uniquely suited for investigating DNA damage response pathways. USP7 stabilizes claspin, a key mediator of Chk1 activation, while USP47 stabilizes Polβ, the primary polymerase in base excision repair. By inhibiting both enzymes, compound 14 can be used to study the interplay between these two DNA damage response mechanisms and to evaluate the potential for synthetic lethality with DNA-damaging agents [1].

Preclinical Evaluation of Combination Therapies with Genotoxic Agents

Compound 14 is an excellent tool for preclinical combination studies with genotoxic chemotherapeutics (e.g., doxorubicin, etoposide) or radiation. Earlier compounds in this series sensitized cancer cells to these agents, and the dual inhibition of USP7 and USP47 is hypothesized to enhance single-agent or adjuvant anticancer efficacy while reducing the potential for drug resistance [1]. The improved cellular potency of compound 14 (HCT116 EC50 = 7.6 μM) makes it a suitable candidate for such studies in colorectal cancer and other solid tumor models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for USP7/USP47 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.